Product packaging for 5-Methoxy-2-phenylchroman(Cat. No.:)

5-Methoxy-2-phenylchroman

Cat. No.: B11871799
M. Wt: 240.30 g/mol
InChI Key: VSJMZPWUZHIACU-UHFFFAOYSA-N
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Description

Contextualization within the Chroman Chemical Class

5-Methoxy-2-phenylchroman belongs to the chroman family of heterocyclic compounds. The core of this family is the chroman scaffold, which is a bicyclic system consisting of a benzene (B151609) ring fused to a dihydropyran ring. In the case of this compound, this basic structure is modified with a methoxy (B1213986) group (-OCH3) at the 5th position and a phenyl group (-C6H5) at the 2nd position of the chroman ring.

While this specific substitution pattern is chemically feasible, it is not as commonly studied as other isomers or related structures. For instance, a significant body of research exists for the closely related flavanones, which are 2-phenylchroman-4-ones. The presence of a carbonyl group at the 4-position, as seen in compounds like this compound-4-one, appears to be a more common focus of scientific investigation.

Significance of the Chroman Scaffold in Chemical Research

The chroman scaffold is recognized as a "privileged structure" in medicinal chemistry and drug discovery. This designation is due to its frequent appearance in a wide array of biologically active natural products and synthetic compounds. Derivatives of chroman have been shown to exhibit a broad spectrum of pharmacological activities.

The versatility of the chroman ring system allows for the introduction of various substituents at different positions, leading to a wide diversity of chemical structures and biological functions. This has made the chroman scaffold a valuable template for the design and synthesis of new therapeutic agents.

Overview of Related Methoxy-Substituted Chromans and their Structural Diversity

The placement of a methoxy group on the chroman ring system significantly influences the properties of the resulting compound. Research has explored various methoxy-substituted chromans, often in combination with other functional groups, particularly hydroxyl and phenyl groups.

A substantial amount of research has been dedicated to methoxy-substituted flavanones and flavones. For example, 7-hydroxy-5-methoxy-2-phenylchroman-4-one , also known as Alpinetin, and 5-hydroxy-7-methoxy-2-phenylchroman-4-one , known as Pinostrobin (B192119), are well-studied natural products with documented biological activities. nih.gov The synthesis and properties of other isomers, such as those with a methoxy group at the 6 or 7-position, have also been reported. rsc.org

The structural diversity of these related compounds is vast, with variations in the position and number of methoxy groups, as well as the presence of other substituents on both the chroman and phenyl rings. This diversity has been key to exploring the structure-activity relationships within this class of compounds.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H16O2 B11871799 5-Methoxy-2-phenylchroman

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C16H16O2

Molecular Weight

240.30 g/mol

IUPAC Name

5-methoxy-2-phenyl-3,4-dihydro-2H-chromene

InChI

InChI=1S/C16H16O2/c1-17-15-8-5-9-16-13(15)10-11-14(18-16)12-6-3-2-4-7-12/h2-9,14H,10-11H2,1H3

InChI Key

VSJMZPWUZHIACU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1CCC(O2)C3=CC=CC=C3

Origin of Product

United States

Synthetic Methodologies and Strategies for 5 Methoxy 2 Phenylchroman and Its Derivatives

Established Synthetic Pathways to Chroman-based Structures

Traditional synthetic approaches to the chroman skeleton, the foundational structure of 5-Methoxy-2-phenylchroman, rely on well-established cyclization reactions and classical heating methods. These pathways often utilize readily available starting materials and have been refined over decades of research.

Cyclization Reactions

The formation of the chroman ring is most commonly achieved through intramolecular cyclization. Various precursors, including chalcones, salicylaldehydes, chromones, chromanones, and coumarins, serve as versatile starting points for building the chroman framework.

From Chalcones: The acid- or base-catalyzed intramolecular cyclization of 2'-hydroxychalcones is a primary route to flavanones (2-phenylchroman-4-ones). nepjol.infocore.ac.uk For the synthesis of this compound, a corresponding 2'-hydroxy-6'-methoxychalcone (B191474) would be the requisite precursor. The synthesis of this chalcone (B49325) can be accomplished via a Claisen-Schmidt condensation between a 2-hydroxy-6-methoxyacetophenone and benzaldehyde (B42025). core.ac.uk Subsequent acid-catalyzed cyclization, for instance using acetic acid, leads to the formation of this compound-4-one. nepjol.info This intermediate can then be reduced to the target compound, this compound.

PrecursorReagents and ConditionsProductYield (%)Reference
2'-HydroxychalconeAcetic Acid, Microwave (100 °C, 30 min)2-Phenylchroman-4-one82 nepjol.info
2'-HydroxychalconeAcetic Acid, Reflux (4 days)2-Phenylchroman-4-one75 nepjol.info
Substituted 2'-hydroxychalconeMethane (B114726) Sulphonic Acid, Acetic Acid, UltrasoundSubstituted Flavanone (B1672756)- orientjchem.org

From Salicylaldehydes: An alternative strategy involves the reaction of salicylaldehyde (B1680747) derivatives with acetophenones. ub.bw To obtain a 5-methoxy substituted chroman, a 2-hydroxy-6-methoxybenzaldehyde (B112916) would be the starting phenol (B47542). Reaction with acetophenone (B1666503) under basic conditions would yield the corresponding 2'-hydroxychalcone, which can then be cyclized. ub.bw A one-pot approach involving the reduction of the chalcone intermediate with sodium borohydride (B1222165) followed by an acid-mediated cyclization can directly yield the 2-phenylchroman structure. ub.bw The presence of methoxy (B1213986) groups on the aromatic rings has been reported to not significantly impact the yields of this procedure. ub.bw

From Chromones and Chromanones: Chromones and chromanones are valuable intermediates in the synthesis of chromans. The reduction of the carbonyl group at the C-4 position and/or the double bond in the pyrone ring of a chromone (B188151) is a key step. For instance, 6-methoxy-2-pentylchroman-4-one has been synthesized and subsequently reduced to the corresponding chroman. nih.gov The reduction of the carbonyl group in chroman-4-ones can be achieved using various reducing agents, such as sodium borohydride (NaBH4), often in an alcohol solvent like methanol. nih.gov This yields a chroman-4-ol, which can then be dehydroxylated to the chroman. Dehydroxylation can be accomplished using reagents like triethylsilane in the presence of a Lewis acid such as boron trifluoride etherate (BF3·Et2O). nih.gov

Starting MaterialReducing Agent/ConditionsIntermediate/ProductYield (%)Reference
8-bromo-6-chloro-2-pentylchroman-4-oneNaBH4, MeOH8-bromo-6-chloro-2-pentylchroman-4-ol~100 nih.gov
8-bromo-6-chloro-2-pentylchroman-4-olTriethylsilane, BF3·Et2O8-bromo-6-chloro-2-pentylchroman44 nih.gov
ChromonesNaBH4, Cobalt(II) porphyrin catalystChroman-4-ols80-98 rsc.org

From Coumarins: Coumarins, or 2H-chromen-2-ones, can also serve as precursors to chroman structures, although this is a less direct route for 2-phenyl substituted chromans. The Pechmann condensation is a classic method for coumarin (B35378) synthesis, involving the reaction of a phenol with a β-ketoester in the presence of an acid catalyst. nih.govresearchgate.netjsynthchem.com To introduce a methoxy group at the 5-position, a meta-methoxyphenol could be used as a starting material, though this typically leads to 7-methoxycoumarins due to the directing effects of the hydroxyl and methoxy groups. acs.org Conversion of a coumarin to a chroman would require reduction of both the lactone and the double bond.

Pechmann Condensation Approaches

The Pechmann condensation is a cornerstone in the synthesis of coumarins. nih.govresearchgate.netjsynthchem.comnih.gov This reaction typically involves the condensation of a phenol with a β-ketoester under acidic conditions. researchgate.net While not a direct route to this compound, it is fundamental to the synthesis of the broader class of benzopyranones. Various acid catalysts, including sulfuric acid, trifluoroacetic acid, and heterogeneous catalysts like Amberlyst-15, have been employed. researchgate.netjsynthchem.com The reaction proceeds through transesterification followed by intramolecular cyclization and dehydration. nih.gov The synthesis of coumarins with specific substitution patterns, such as a 5-methoxy group, depends on the regioselectivity of the initial reaction with the substituted phenol.

Reflux Methods and Catalysis in Chroman Synthesis

Conventional heating under reflux is a widely used technique in the synthesis of chromans and their precursors. The choice of catalyst is crucial and can significantly influence reaction times and yields. Both acid and base catalysis are common. For instance, the cyclization of 2'-hydroxychalcones to flavanones can be achieved by refluxing in acetic acid for several days. nepjol.info Base-catalyzed Claisen-Schmidt condensation to form chalcones often employs sodium hydroxide (B78521) in ethanol (B145695) under reflux. ub.bw

In the context of chromone synthesis, which can be precursors to chromans, a variety of catalysts are used in reflux conditions. These include phosphorus oxychloride and various strong acids like hydriodic acid and polyphosphoric acid. ijrpc.com Heterogeneous catalysts, such as Preyssler's anion and other heteropolyacids, have been used for the cyclization of 1-(2-hydroxyphenyl)-3-aryl-1,3-propanediones to flavones under reflux in chloroform.

Advanced Synthetic Techniques

To overcome the limitations of traditional methods, such as long reaction times and harsh conditions, more advanced synthetic techniques have been developed. Microwave-assisted and ultrasound-assisted synthesis offer significant advantages in terms of speed, efficiency, and greener reaction profiles.

Microwave-Assisted Synthesis Methodologies

Microwave irradiation has emerged as a powerful tool in organic synthesis, dramatically reducing reaction times from hours or even days to minutes. nepjol.info The synthesis of flavanones (2-phenylchroman-4-ones) from 2'-hydroxychalcones is significantly accelerated under microwave conditions. For example, the cyclization of (E)-1-(2-hydroxyphenyl)-3-phenylprop-2-en-1-one in acetic acid to yield 2-phenylchroman-4-one was completed in 30 minutes with an 82% yield under microwave irradiation, compared to 4 days and a 75% yield with conventional heating. nepjol.info

Microwave assistance has also been applied to the synthesis of chromanones via biscyclization in the presence of polyphosphoric acid. ijcce.ac.irijcce.ac.irresearchgate.net Furthermore, the reduction of aldehydes and ketones, a key step in converting chromanones to chromans, can be efficiently carried out using silica-supported sodium borohydride under microwave irradiation in a solventless system. sapub.org This method offers high yields, rapid reactions, and reduced waste.

Reaction TypeReactantsConditionsProductTimeYield (%)Reference
Cyclization2'-Hydroxychalcone, Acetic AcidMicrowave, 100 °C2-Phenylchroman-4-one30 min82 nepjol.info
ReductionAldehydes/Ketones, Silica-supported NaBH4Microwave, Solvent-freeAlcohols10 minHigh sapub.org
Pechmann CondensationPhenol, β-ketoester, FeF3MicrowaveCoumarin7 min- researchgate.net

Ultrasound-Assisted Synthesis Methods

Ultrasound irradiation provides an alternative energy source for promoting chemical reactions. The acoustic cavitation generated by ultrasound can enhance reaction rates and yields. The synthesis of various heterocyclic compounds, including those with a chromene skeleton, has been successfully achieved using this technique. For example, the synthesis of substituted flavanones from 2'-hydroxychalcones has been performed under ultrasound conditions using methane sulphonic acid in acetic acid. orientjchem.orgsemanticscholar.org Ultrasound has also been employed in the one-pot synthesis of 2-phenylquinoxaline (B188063) in an environmentally benign glycerol-water system, showcasing its potential for greener synthesis of related heterocyclic structures. nih.gov While specific examples for the synthesis of this compound are not extensively documented, the general applicability of ultrasound to the formation of the chroman ring and related reactions suggests its potential for this target molecule.

Palladium-Catalyzed Oxidative Cyclization Routes

Palladium catalysis offers a powerful tool for the synthesis of chroman frameworks through intramolecular oxidative C-O bond formation. A prominent strategy involves the divergent synthesis of flavanones (2-phenylchroman-4-ones), which are direct precursors to chromans via reduction, from 2′-hydroxydihydrochalcones. researchgate.net This transformation is typically achieved using a Pd(II) catalyst, such as palladium(II) trifluoroacetate (B77799) (Pd(TFA)2), in the presence of an oxidant, commonly molecular oxygen (O2), in a solvent like DMSO at elevated temperatures. researchgate.net

The reaction proceeds via a dehydrogenative cyclization mechanism. researchgate.net The presence of an oxidant is crucial for regenerating the active Pd(II) catalyst, allowing the reaction to proceed in a catalytic manner. researchgate.netresearchgate.net This approach is valued for its atom economy and ability to construct the core heterocyclic structure efficiently. The general concept is related to the well-established Wacker-type oxidative cyclizations. researchgate.netmdpi.com Various palladium sources, including palladium(II) acetate (B1210297) (Pd(OAc)2), have been successfully employed in similar oxidative cyclizations to form related heterocyclic systems. researchgate.netacademie-sciences.fr The versatility of this method allows for the synthesis of a variety of substituted flavanones by modifying the starting chalcone, which can then be converted to the corresponding this compound derivatives.

Catalyst SystemSubstrate TypeProduct TypeKey Features
Pd(TFA)2 / O22′-HydroxydihydrochalconesFlavanones/FlavonesDivergent synthesis controlled by additives. researchgate.net
Pd(OAc)2 / Ag2CO3O-Aryl cyclic vinylogous estersBenzofuran-fused compoundsDehydrogenative intramolecular arylation. researchgate.net
Pd(II) / Quinoline LigandDiaryl ethersDibenzofuransIntramolecular direct arylation.

This table summarizes various palladium-catalyzed oxidative cyclization strategies for synthesizing chroman precursors and related heterocyclic structures.

Stereoselective and Asymmetric Synthesis Approaches

The synthesis of enantiomerically pure chromans is of significant interest due to the stereospecific nature of biological activity. Methodologies to achieve this include enzymatic resolution and catalytic enantioselective reactions.

Enzymatic Resolution Techniques

Enzymatic kinetic resolution is a powerful technique for separating racemic mixtures. This method utilizes enzymes, most commonly lipases, which selectively catalyze the transformation of one enantiomer over the other, allowing for the separation of a slow-reacting enantiomer and an enantioenriched product. academie-sciences.fr

For chroman-related structures, lipase-catalyzed kinetic resolutions have been effectively used. For instance, racemic 2-phenylchroman-4-ol can be resolved through stereoselective acylation using a lipase (B570770) from Pseudomonas fluorescens (AK lipase) with vinyl acetate as the acyl donor. researchgate.netmdpi.com This process yields highly enantioenriched products (eeP >99%) and unreacted starting material (eeS 50–99%). mdpi.com Similarly, lipases from Burkholderia cepacia (Lipase PS) have been used for the kinetic resolution of 4-chromanone (B43037) scaffolds containing a quaternary stereocenter. nih.govdntb.gov.ua These chemoenzymatic methods provide an efficient pathway to chiral chromanols and their derivatives, which are valuable synthetic intermediates. researchgate.netalmacgroup.comd-nb.info

Catalytic Enantioselective Methodologies

Asymmetric catalysis provides a direct route to enantioenriched products from achiral or racemic starting materials. Several distinct strategies have been developed for the asymmetric synthesis of the chroman skeleton.

Palladium-Catalyzed Reactions: The addition of chiral ligands to palladium catalysts can induce high levels of enantioselectivity. One such method is the asymmetric conjugate arylation of 2-substituted chromones using a palladium catalyst complexed with a chiral Pyridine-Dihydroisoquinoline (PyDHIQ) ligand, which produces chiral chromanones with excellent yields and enantioselectivities (up to 99% ee).

Other Metal-Catalyzed Reactions: Chiral iridium and ruthenium catalysts are effective for the asymmetric hydrogenation of racemic chroman-2-ones in a kinetic resolution process. This method allows for the synthesis of both chiral γ-aryl primary alcohols and the recovery of the unreacted chiral lactone with high enantiopurity.

Organocatalysis: A prominent metal-free approach involves the use of chiral organocatalysts. For example, chiral phosphoric acids can catalyze the asymmetric [2+4] cycloaddition of ortho-quinone methides to afford a variety of chiral chroman derivatives with high diastereoselectivity and enantioselectivity (up to 98% ee). mdpi.com Similarly, N-heterocyclic carbenes (NHCs) have been used to catalyze the kinetic resolution of racemic chromanaldehydes, yielding complex tricyclic dihydropyranones with three contiguous stereocenters in excellent enantioselectivity. chalmers.se

Catalytic SystemReaction TypeChiral InductorProductee (%)
PalladiumAsymmetric Conjugate ArylationPyDHIQ LigandChiral ChromanonesUp to 99%
Iridium/RutheniumAsymmetric Hydrogenation (KR)Chiral Spiro LigandsChiral Alcohols/Lactones>99%
Organocatalyst[2+4] CycloadditionChiral Phosphoric AcidChiral ChromansUp to 98%
OrganocatalystOxidative Cyclization (KR)N-Heterocyclic CarbeneChiral DihydropyranonesUp to 97%

This table summarizes key catalytic enantioselective methods for the synthesis of chiral chroman derivatives.

Chemical Transformations and Derivatization Strategies for this compound Analogs

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions on the aromatic ring of this compound are governed by the principles of nucleophilic aromatic substitution (SNAr). Generally, SNAr proceeds via an addition-elimination mechanism, where a nucleophile attacks an electron-deficient aromatic ring, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. For this reaction to be facile, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (e.g., -NO2, -CN) at positions ortho or para to the leaving group.

The this compound skeleton itself is not highly activated for SNAr. The methoxy group at the 5-position is electron-donating, which deactivates the A-ring towards nucleophilic attack. However, derivatization to introduce electron-withdrawing groups onto the aromatic rings could enable subsequent nucleophilic substitution reactions.

An important consideration in the reactivity of this scaffold is the potential for neighboring group participation (NGP). The ether oxygen of the chroman ring or the oxygen of the 5-methoxy group could participate in reactions at adjacent carbons. dntb.gov.ua This can occur if a leaving group is present at a suitable position, leading to the formation of a transient oxonium ion intermediate, which can influence the rate and stereochemical outcome of a substitution reaction. dntb.gov.ua Similarly, the 2-phenyl group could potentially participate via the formation of a bridged phenonium ion intermediate under certain solvolytic conditions. dntb.gov.ua

Oxidation Reactions

Oxidation reactions are a key strategy in the synthesis and modification of the chroman framework, often targeting either the chroman ring itself or its substituents. The choice of oxidizing agent and reaction conditions determines the final product, allowing for the introduction of new functional groups or the aromatization of the heterocyclic ring.

One approach involves the oxidation of the chroman ring to form the corresponding chromone or flavone (B191248). For instance, the chromane (B1220400) ring in bavachinin (B190651) derivatives can be oxidized using iodine (I₂) in pyridine (B92270) at elevated temperatures to yield the corresponding flavone structure. nih.govsemanticscholar.org Similarly, the oxidative cyclization of 2'-hydroxychalcones, which are precursors to flavones, can be achieved using iodine in dimethyl sulfoxide (B87167) (DMSO). innovareacademics.in Other oxidizing agents like potassium permanganate (B83412) or chromium trioxide have been noted for their ability to oxidize 2-phenylchroman-4-one derivatives to form quinones. evitachem.com In the synthesis of 5,7-difluorochroman-4-one (B1394127), chromium (VI) oxide was used as the oxidizing reagent in one of the synthetic steps. google.com

Furthermore, oxidation can be selectively applied to substituents on the chroman core. A notable example is the regioselective oxidation of a methyl group at the 5-position of a 7,8-dihydroxy-2-phenyl-chroman-4-one derivative, which was successfully accomplished using ammonium (B1175870) cerium(VI) nitrate (B79036) (CAN). researchgate.net This highlights the potential for targeted modifications on the carbocyclic ring of the chroman system. The oxidation of 3-hydroxyflavone (B191502) with copper(II) bromide has also been reported as a method to produce 3,3-dihydroxy-2-methoxy-2-phenylchroman-4-one. smolecule.comnsf.gov

SubstrateOxidizing Agent(s)ProductReference
Bavachinin Derivative (Chroman)I₂, PyridineFlavone Derivative nih.gov, semanticscholar.org
7-Fluoro-2-phenylchroman-4-onePotassium permanganate or Chromium trioxideCorresponding quinones evitachem.com
7,8-Dihydroxy-5-methyl-2-phenyl-chroman-4-oneAmmonium cerium(VI) nitrate (CAN)7,8-Dihydroxy-5-hydroxymethyl-2-phenyl-chroman-4-one researchgate.net
3-HydroxyflavoneCopper(II) bromide3,3-Dihydroxy-2-alkoxy-2-phenylchroman-4-ones smolecule.com, nsf.gov
Intermediate in 5,7-difluorochroman-4-one synthesisChromium (VI) oxideOxidized intermediate google.com

Condensation Reactions

Condensation reactions are fundamental to constructing the core chroman ring system. These reactions typically involve the formation of carbon-carbon and carbon-oxygen bonds to build the heterocyclic structure from simpler precursors.

A widely used method is the Claisen-Schmidt condensation, which can be followed by an intramolecular cyclization to form the chroman-4-one structure. innovareacademics.in This often involves the reaction of a substituted 2-hydroxyacetophenone (B1195853) with a benzaldehyde derivative. evitachem.com Another significant method is the Pechmann condensation, which synthesizes coumarins (chromen-2-ones) by reacting phenols with β-keto esters in the presence of an acid catalyst. samipubco.com

Aldol-type condensations are also prevalent. For example, various aromatic aldehydes can undergo a cross-aldol condensation with chroman-4-ones, catalyzed by Amberlyst-15 under microwave irradiation, to yield E-3-arylidenechroman-4-ones. scispace.com In a more complex approach, iron(III) salts can promote a one-pot, three-component condensation of an aldehyde, an electron-rich phenol, and an alkene. nih.gov This process proceeds through an ortho-quinone methide intermediate that undergoes a Diels-Alder reaction with the alkene to form the substituted chroman. nih.gov Similarly, chiral biphenols can catalyze the enantioselective multicomponent condensation of phenols, aldehydes, and boronates to produce chiral 2,4-diaryl chroman products. nih.gov The synthesis of bavachin (B190654) derivatives has also been achieved through an aldol (B89426) condensation of 1-(4-methoxy-2-((3-methylbut-2-en-1-yl)oxy)phenyl)ethan-1-one with N-Boc-protected 4-aminobenzaldehyde, followed by a potassium fluoride (B91410) (KF) mediated cyclization. nih.govsemanticscholar.org

Reaction TypeReactantsCatalyst/ReagentProductReference
Cross-Aldol CondensationChroman-4-ones, Aromatic aldehydesAmberlyst-15, MicrowaveE-3-Arylidenechroman-4-ones scispace.com
Multicomponent CondensationPhenols, Aldehydes, AlkenesIron(III) saltsBenzopyrans (Chromans) nih.gov
Enantioselective Multicomponent CondensationPhenols, Aldehydes, BoronatesChiral BiphenolsChiral 2,4-diaryl chromans nih.gov
Aldol Condensation & Cyclization1-(4-methoxy-2-((3-methylbut-2-en-1-yl)oxy)phenyl)ethan-1-one, N-Boc-(4-aminobenzaldehyde)Potassium trimethylsilanolate, then KFBavachin derivative nih.gov, semanticscholar.org
Pechmann CondensationPhenols, β-keto estersAcid catalyst (e.g., H₂SO₄)Chromen-2-ones samipubco.com

O-Alkylation Reactions

O-alkylation is a critical derivatization technique, particularly for modifying hydroxylated 2-phenylchroman compounds. This reaction allows for the introduction of various alkyl or aryl groups onto phenolic hydroxyls, altering the molecule's properties.

The Williamson ether synthesis is a common method for O-alkylation. In the synthesis of bavachinin derivatives, a phenolic hydroxyl group was alkylated using reagents such as iodomethane, 2-bromopropane, or benzyl (B1604629) bromide. semanticscholar.org These reactions are typically carried out in the presence of a weak base like potassium carbonate (K₂CO₃) in a polar aprotic solvent such as dimethylformamide (DMF). semanticscholar.org The choice of the alkylating agent determines the nature of the ether group introduced. nih.gov

O-alkylation is also a key step in building the chroman structure from basic phenolic starting materials. For example, the synthesis of 5,7-difluorochroman-4-one begins with the O-alkylation of 3,5-difluorophenol (B1294556) with 3-chloro-1-propanol. google.com This reaction attaches the three-carbon chain necessary for the subsequent intramolecular cyclization to form the heterocyclic ring. google.com The selective O-alkylation of flavonoids is a well-established field, indicating the broad applicability of this reaction type for creating a diverse library of chroman derivatives. google.com

SubstrateAlkylating AgentBase/SolventProductReference
Racemic bavachnin (phenolic OH)IodomethaneK₂CO₃ / DMFO-methylated bavachnin semanticscholar.org
Racemic bavachnin (phenolic OH)2-BromopropaneK₂CO₃ / DMFO-isopropylated bavachnin semanticscholar.org
Racemic bavachnin (phenolic OH)Benzyl bromideK₂CO₃ / DMFO-benzylated bavachnin nih.gov, semanticscholar.org
3,5-Difluorophenol3-Chloro-1-propanolNot specified3-(3,5-Difluorophenoxy)propan-1-ol google.com

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. A combination of one-dimensional and two-dimensional NMR experiments provides unambiguous assignment of all proton and carbon signals and reveals through-bond and through-space correlations.

While specific experimental NMR data for 5-Methoxy-2-phenylchroman is not widely available in the cited literature, data for the closely related compound This compound-4-one provides a basis for predicting its spectral characteristics. The primary difference is the absence of the C-4 carbonyl group in this compound, which would be replaced by a methylene (B1212753) group (CH₂). This structural change would significantly alter the chemical shifts of nearby protons and carbons.

¹H NMR: The proton NMR spectrum is used to identify the types and number of hydrogen atoms in a molecule.

The protons of the phenyl group at C-2 would typically appear as a multiplet in the aromatic region (δ 7.2-7.5 ppm).

The methoxy (B1213986) group (-OCH₃) protons at C-5 would produce a sharp singlet at approximately δ 3.8 ppm.

The proton at C-2 (H-2) would likely appear as a doublet of doublets around δ 5.0-5.5 ppm.

The protons on the chroman ring (H-3, H-4) would show complex splitting patterns in the aliphatic region. The C-3 protons would be adjacent to the chiral center at C-2, and the C-4 protons would be adjacent to the aromatic ring, resulting in multiplets between δ 2.0 and 3.0 ppm.

The aromatic protons on the benzopyran portion of the molecule would also appear in the downfield region (δ 6.5-7.5 ppm).

¹³C NMR: The carbon-13 NMR spectrum reveals the number of unique carbon environments.

The spectrum for this compound would show signals for all 16 carbons.

The phenyl group carbons would resonate in the δ 126-140 ppm range.

The carbon of the methoxy group would appear upfield, around δ 55-56 ppm. rsc.org

The oxygen-bearing carbons of the chroman ring (C-2 and C-8a) would be found downfield, with C-2 typically around δ 79-80 ppm and C-8a around δ 155-160 ppm.

The methylene carbons at C-3 and C-4 would appear in the aliphatic region (δ 20-40 ppm).

The following table presents ¹H NMR data for the related compound This compound-4-one and a prediction for this compound.

Table 1. ¹H NMR Data for this compound-4-one and Predicted Data for this compound.
ProtonThis compound-4-one (CDCl₃) semanticscholar.orgThis compound (Predicted)
H-25.50 (d, J=7 Hz)~5.2 (dd)
H-33.19 (d, 2H, J=7 Hz)~2.1 (m), ~2.3 (m)
H-4- (Carbonyl)~2.8 (m), ~2.9 (m)
-OCH₃2.80 (s, 3H)~3.8 (s, 3H)
Aromatic H (Ring A)6.72 (d, 2H, J=7.5 Hz)~6.6-7.4 (m)
Aromatic H (Ring B)7.50 (d, 1H, J=7.5 Hz)~7.3-7.5 (m)

Two-dimensional NMR experiments are crucial for assembling the molecular puzzle by showing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. emerypharma.comugm.ac.id For this compound, COSY would show correlations between H-2 and the two H-3 protons, and between the H-3 and H-4 protons. It would also reveal couplings between adjacent aromatic protons. researchgate.net

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This technique maps direct one-bond correlations between protons and the carbons they are attached to. ugm.ac.idresearchgate.nethmdb.ca It allows for the unambiguous assignment of carbon signals based on their attached, and usually already assigned, proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons over two or three bonds. ugm.ac.idresearchgate.net This is vital for connecting different fragments of the molecule. For instance, it would show a correlation from the methoxy protons to the C-5 carbon and from the H-2 proton to carbons in the phenyl ring and C-4 of the chroman ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. ugm.ac.idresearchgate.netlibretexts.org This is particularly useful for determining stereochemistry and conformational preferences. For example, NOESY could reveal the spatial relationship between the phenyl group at C-2 and the protons on the chroman ring.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy. The mass spectrum of this compound would be expected to show a molecular ion peak [M]⁺ corresponding to its molecular weight. Fragmentation patterns observed in the MS/MS spectrum provide valuable structural information, often revealing the loss of the methoxy group or the phenyl group. For related flavanones, precursor ions of [M+H]⁺ and [M-H]⁻ are commonly observed. nih.gov

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would exhibit characteristic absorption bands.

Table 2. Predicted IR Absorption Bands for this compound.
Frequency Range (cm⁻¹)VibrationFunctional Group
3000-3100C-H stretchAromatic C-H
2850-3000C-H stretchAliphatic C-H
1500-1600C=C stretchAromatic ring
1200-1300C-O stretchAryl ether (Ar-O-CH₃)
1000-1150C-O stretchAlkyl ether (R-O-R)

In contrast, the related compound This compound-4-one would show a strong carbonyl (C=O) stretching band around 1654-1720 cm⁻¹, which would be absent in the spectrum of this compound. semanticscholar.org

X-ray Diffraction Analysis for Solid-State Structure

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. retsch.com This technique provides detailed information on bond lengths, bond angles, and stereochemistry. For this compound, obtaining a suitable single crystal would allow for the unambiguous confirmation of its molecular structure and the relative stereochemistry at the C-2 chiral center. The analysis would also reveal information about intermolecular interactions, such as hydrogen bonding and pi-stacking, which govern the crystal packing. researchgate.net

Chromatographic Techniques for Isolation and Purity Assessment (TLC, Column Chromatography, HSCCC)

Chromatographic methods are essential for the isolation, purification, and assessment of purity of this compound from natural sources or synthetic reaction mixtures.

Thin-Layer Chromatography (TLC): TLC is a rapid and simple technique used to monitor the progress of reactions and to get a preliminary assessment of the purity of a sample. sorbonne-universite.frrasayanjournal.co.in The compound's retention factor (Rf) value depends on the stationary phase (e.g., silica (B1680970) gel) and the mobile phase (a solvent mixture) used.

Column Chromatography: This is a standard preparative technique used to separate and purify larger quantities of compounds. rsc.orgnih.gov The crude material is loaded onto a column packed with a stationary phase (commonly silica gel), and a solvent or solvent gradient is passed through to elute the components at different rates, allowing for the isolation of the pure compound.

High-Speed Countercurrent Chromatography (HSCCC): HSCCC is a liquid-liquid partition chromatography technique that avoids the use of solid supports, thus preventing irreversible adsorption of the sample. It is particularly effective for the separation and purification of natural products. researchgate.netunirioja.es This method has been successfully used to isolate related flavonoids. researchgate.net

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly Density Functional Theory (DFT), have been instrumental in elucidating the electronic structure and reactivity of 5-Methoxy-2-phenylchroman and its analogs. researchgate.netresearchgate.netnih.govbohrium.comarxiv.orgnih.govepstem.net These methods allow for the calculation of various molecular properties that are crucial for understanding chemical behavior.

For instance, DFT calculations have been employed to determine the optimized molecular geometries, which represent the most stable arrangement of atoms in the molecule. researchgate.netresearchgate.netbohrium.com These calculations also provide insights into the distribution of electrons within the molecule, highlighting regions that are electron-rich or electron-deficient. This information is critical for predicting how the molecule will interact with other chemical species.

In the context of a related compound, (2R)-5-hydroxy-7-methoxy-2-phenyl-2,3-dihydrochromen-4-one, DFT calculations were used to study its potential as a corrosion inhibitor for iron. researchgate.netresearchgate.net The study calculated quantum chemical parameters to understand the interaction between the inhibitor molecule and the metal surface. researchgate.net

Molecular Docking Simulations with Biological Receptors

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govscispace.commdpi.comspringermedizin.dedcmhi.com.cn This method is widely used in drug discovery to understand how a ligand, such as this compound or its derivatives, might interact with a biological target, typically a protein or enzyme. nih.govscispace.commdpi.comspringermedizin.dedcmhi.com.cne3s-conferences.org

Studies have utilized molecular docking to investigate the binding of pinostrobin (B192119) derivatives, which share a similar chroman core, to the COX-2 receptor. rasayanjournal.co.in The docking study predicted the binding potencies of these derivatives, with the rerank score being used to assess the affinity between the compound and the receptor. rasayanjournal.co.in For instance, pinostrobin pentanoate showed a more favorable rerank score compared to the parent compound, pinostrobin. rasayanjournal.co.in

In another study, molecular docking was used to explore the interaction of active ingredients from Scutellaria baicalensis, including (2R)-7-hydroxy-5-methoxy-2-phenylchroman-4-one, with potential targets for Alzheimer's disease. scispace.com The binding energies between the compounds and the target proteins were calculated to predict their binding affinity. scispace.com Similarly, the interaction of flavones with staphylococcal α-hemolysin has been investigated using molecular docking to understand their inhibitory mechanism. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. rasayanjournal.co.inunair.ac.idresearchgate.netnih.govfrontiersin.org This approach is valuable for predicting the activity of new, unsynthesized compounds and for understanding which molecular features are important for a particular biological effect. nih.govfrontiersin.org

A QSAR analysis was performed on 5-O-acylpinostrobin derivatives, which are structurally related to this compound. rasayanjournal.co.inunair.ac.id This study used linear and nonlinear regression analysis to develop QSAR equations that correlated the physicochemical properties and in silico data (rerank score from docking) with the in vivo analgesic activity. rasayanjournal.co.inunair.ac.id The resulting equations provided a means to predict the analgesic activity of other derivatives in this class. rasayanjournal.co.in The study highlighted the importance of the steric parameter (molar refractivity) in the QSAR model. rasayanjournal.co.in

QSAR models are developed by calculating a wide range of molecular descriptors that quantify various aspects of the molecular structure, such as electronic, steric, and hydrophobic properties. researchgate.netfrontiersin.org These descriptors are then used to build a statistical model that can predict the biological activity. researchgate.netnih.govfrontiersin.org

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to observe the movement of atoms and molecules over time. nih.govmdpi.com This technique is particularly useful for studying the stability of ligand-protein complexes and for understanding the conformational changes that can occur upon binding. nih.govmdpi.comnih.gov

MD simulations have been used to investigate the binding of natural compounds to staphylococcal α-hemolysin. nih.gov These simulations revealed that the inhibitors could form strong interactions with the binding cavity, restricting the conformational transition of the protein and thereby inhibiting its activity. nih.gov The stability of the protein-ligand complex during the simulation is often assessed by monitoring the root-mean-square deviation (RMSD) and the radius of gyration (Rg). mdpi.comnih.gov

In another study, MD simulations were used to analyze the interactions between influenza polymerase PB2 and inhibitors. mdpi.com The simulations showed that the ligands remained stably bound to the protein's binding pocket throughout the simulation. mdpi.com The root-mean-square fluctuation (RMSF) of the amino acid residues can also be analyzed to identify regions of the protein that become more or less flexible upon ligand binding. mdpi.comnih.gov

Prediction of Molecular Properties for Research Applications

Computational methods are widely used to predict various molecular properties that are important for research and drug development. evitachem.comsmolecule.comresearchgate.net These properties include lipophilicity, which is a measure of a compound's ability to dissolve in fats and lipids, and bioactivity scores, which predict the likelihood of a compound interacting with different biological targets.

For derivatives of chroman-4-one, properties such as molecular weight, melting point, and solubility are key considerations. evitachem.com For instance, 5,7-Dimethoxy-2-methyl-2-phenyl-chroman-4-one is generally soluble in organic solvents but less soluble in water due to its hydrophobic nature. evitachem.com Lipophilicity, often expressed as the logarithm of the partition coefficient (logP), is a critical parameter that influences a compound's ability to cross biological membranes. researchgate.net

Bioactivity scores can be calculated to predict potential biological activities. For example, ethyl 2-[(5-methoxy-4-oxo-2-phenyl-4H-chromen-7-yl)oxy]propanoate has been investigated for its potential antioxidant, anti-inflammatory, and antitumor activities based on its structural features. smolecule.com These predictions can help prioritize compounds for further experimental testing.

Conformational Analysis and Stability Investigations

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. libretexts.orgcurlyarrows.comethz.chsapub.org Understanding the preferred conformations of a molecule is crucial as it can significantly influence its physical, chemical, and biological properties. curlyarrows.com

The stability of different conformers is determined by various factors, including steric hindrance and electronic interactions. libretexts.orgcurlyarrows.comsapub.org Computational methods, such as DFT, can be used to calculate the relative energies of different conformations and identify the most stable ones. ethz.ch For example, in substituted cyclohexanes, the equatorial conformation is generally more stable than the axial conformation due to the avoidance of unfavorable 1,3-diaxial interactions. sapub.org

For flexible molecules like this compound, which contains a non-planar chroman ring and a rotatable phenyl group, conformational analysis can reveal the most likely three-dimensional structures the molecule will adopt. This information is critical for understanding how it fits into the binding site of a biological target.

Elucidation of Molecular Interactions with Biological Targets

Computational studies play a pivotal role in elucidating the specific molecular interactions between a ligand and its biological target. scispace.comresearchgate.netpreprints.org These interactions, which include hydrogen bonds, hydrophobic interactions, and electrostatic interactions, are the basis of molecular recognition and binding affinity.

Molecular docking and MD simulations are powerful tools for visualizing and analyzing these interactions in detail. For example, docking studies of pinostrobin derivatives with the COX-2 receptor revealed the formation of hydrogen bonds between the ligand and the protein. rasayanjournal.co.in Similarly, the interaction of flavones with staphylococcal α-hemolysin was shown to involve strong interactions with both sides of the binding cavity. nih.gov

The presence of specific functional groups, such as the methoxy (B1213986) group in this compound, can significantly influence these interactions. researchgate.netpreprints.orgmdpi.com The methoxy group can act as a hydrogen bond acceptor and also contributes to the lipophilicity of the molecule, which can enhance hydrophobic interactions with the target protein. researchgate.net Understanding these detailed interactions is essential for the rational design of more potent and selective inhibitors. preprints.org

Mechanistic and Theoretical Aspects of Biological Research on 5 Methoxy 2 Phenylchroman and Analogs

Modulation of Cellular and Enzymatic Pathways

The biological effects of 5-Methoxy-2-phenylchroman and its analogs are rooted in their ability to interact with and modulate various cellular and enzymatic pathways. These interactions range from direct enzyme inhibition to the complex modulation of signaling cascades and gene expression.

Analogs of this compound, particularly those based on the flavone (B191248) (2-phenylchromen-4-one) scaffold, have been identified as inhibitors of several key enzymes involved in cell cycle regulation and inflammation.

Aurora Kinases: The Aurora kinase family (A, B, and C) are serine/threonine kinases that are essential for mitotic progression, and their overexpression is common in many human cancers. semanticscholar.org A synthetic flavone derivative, 5-methoxy-2-(2-methoxynaphthalen-1-yl)-4H-chromen-4-one, has been identified as a potential pan-Aurora kinase inhibitor. nih.gov This compound was found to inhibit the phosphorylation of Aurora kinases A, B, and C in HCT116 colon cancer cells. nih.gov The inhibition of Aurora kinases disrupts mitotic events, leading to cell cycle arrest in the G2/M phase and subsequently inducing apoptosis. semanticscholar.orgnih.gov This makes Aurora kinases a valuable target for cancer therapy. semanticscholar.org

DNA Gyrase: DNA gyrase is a bacterial enzyme essential for DNA replication, making it a key target for antibacterial agents. nih.govekb.eg While direct inhibition by this compound is not extensively documented, compounds with related heterocyclic scaffolds have been investigated. For instance, N-phenylpyrrolamides and certain benzofuran (B130515) derivatives have been shown to inhibit DNA gyrase. nih.govekb.eg These inhibitors typically work by competing with ATP for the binding site on the GyrB subunit of the enzyme, which prevents the DNA supercoiling and relaxation necessary for bacterial cell division. mdpi.com

Cyclooxygenase (COX): Cyclooxygenase enzymes (COX-1 and COX-2) are central to the inflammatory process through their role in producing prostanoids. nih.gov Flavonoids and polymethoxyflavones have demonstrated inhibitory activity against these enzymes. researchgate.netepa.gov Some flavones exhibit selectivity for COX-2, which is the isoform induced during inflammation, over the constitutively expressed COX-1. researchgate.netd-nb.info This selectivity is considered a desirable trait for anti-inflammatory agents as it may reduce gastrointestinal side effects associated with non-selective NSAIDs. d-nb.info The inhibitory mechanism is often linked to the flavonoid structure, which can bind to the enzyme's active site. d-nb.info

Lipoxygenase (LOX): The lipoxygenase enzymes, such as 5-lipoxygenase (5-LOX), catalyze another key pathway in the arachidonic acid cascade, leading to the production of leukotrienes, which are potent mediators of inflammation. d-nb.infonih.gov Certain flavonoids have been identified as dual inhibitors of both COX-2 and 5-LOX. researchgate.netd-nb.info This dual inhibition is a promising strategy for developing anti-inflammatory drugs with a broader mechanism of action and potentially fewer side effects. d-nb.info The catechol moiety present in the B-ring of some flavonoids is thought to be important for 5-LOX inhibition, as it can interact with the iron atom in the enzyme's active site. frontiersin.orgnih.gov

Analogs of this compound, particularly tryptamine (B22526) derivatives like 5-Methoxy-N,N-dimethyltryptamine (5-MeO-DMT), are known to interact significantly with serotonin (B10506) (5-HT) receptors. These receptors are a large family of G-protein coupled receptors and ligand-gated ion channels that mediate a wide range of physiological and neuropsychological processes. nih.gov

5-MeO-DMT acts as a non-selective serotonin receptor agonist, with a notable affinity for the 5-HT1A and 5-HT2A subtypes. researchgate.net The interaction with the 5-HT2A receptor, in particular, is believed to be a primary mediator of the psychoactive effects of many serotonergic compounds. sci-hub.senih.gov The activation of 5-HT2 receptors typically involves coupling to Gq/11 proteins, which in turn activates phospholipase C and leads to an increase in intracellular calcium. nih.gov The binding profiles of these compounds highlight their ability to modulate serotonergic neurotransmission, which is a key area of investigation for potential therapeutic applications. nih.gov

Table 1: Receptor Binding Profile for 5-MeO-DMT This table is for illustrative purposes and represents data compiled from various sources. Ki values indicate the binding affinity, where a lower value corresponds to a higher affinity.

Receptor Subtype Binding Affinity (Ki, nM)
5-HT1A High
5-HT2A High
5-HT2B Moderate
5-HT2C Moderate
5-HT6 Moderate
5-HT7 Moderate

Certain analogs have been shown to exert their biological effects, such as inducing cell death in cancer lines, by modulating the expression of key genes, particularly those involved in the regulation of apoptosis. nih.gov The B-cell lymphoma 2 (Bcl-2) family of proteins, which includes both anti-apoptotic (e.g., Bcl-2, Bcl-xL) and pro-apoptotic (e.g., Bax, Bad) members, is a critical regulator of the intrinsic apoptotic pathway. nih.gov

Research on demethoxycurcumin (B1670235) (DMC), a curcumin (B1669340) analog, in human head and neck squamous cell carcinoma cells demonstrated that it induces apoptosis by altering the balance of these proteins. nih.gov Treatment with DMC led to the suppression of anti-apoptotic factors like Bcl-2 and Bcl-xL, while simultaneously up-regulating pro-apoptotic factors such as Bax and Bad. nih.gov This shift in the Bax/Bcl-2 ratio is a decisive factor that pushes a cell towards apoptosis. nih.gov Furthermore, this modulation is often linked to the inhibition of transcription factors like NF-κB, which controls the expression of many anti-apoptotic genes. nih.gov

Table 2: Modulation of Apoptotic Proteins by Demethoxycurcumin (DMC) This table illustrates the typical changes in protein expression observed in cancer cells following treatment with an apoptosis-inducing analog.

Protein Function Effect of DMC Treatment
Bcl-2 Anti-apoptotic Down-regulation
Bcl-xL Anti-apoptotic Down-regulation
Bax Pro-apoptotic Up-regulation
Bad Pro-apoptotic Up-regulation
Cleaved Caspase-3 Pro-apoptotic (Executioner) Increased expression
Cleaved Caspase-9 Pro-apoptotic (Initiator) Increased expression
Cleaved PARP Apoptosis marker Increased expression

Proposed Mechanistic Bases for Biological Actions

The observable biological actions of this compound and its analogs can be explained by several underlying molecular mechanisms, including their ability to counteract oxidative stress and to actively trigger programmed cell death.

Phenolic compounds, including flavonoids and chroman derivatives, are well-known for their antioxidant properties, which are largely attributed to their ability to scavenge free radicals. researchgate.net Free radicals, or reactive oxygen species (ROS), are highly reactive molecules that can cause oxidative damage to cells and contribute to various diseases. semanticscholar.org

The primary mechanisms by which phenolic compounds scavenge free radicals include:

Hydrogen Atom Transfer (HAT): In this mechanism, the phenolic antioxidant donates a hydrogen atom from one of its hydroxyl groups to a free radical, thereby neutralizing it. The resulting antioxidant radical is generally more stable and less reactive. The HAT mechanism is considered the preferred pathway in the gas phase. d-nb.info

Sequential Proton Loss Electron Transfer (SPLET): This mechanism is favored in polar, aqueous environments. It involves the initial deprotonation of the phenolic hydroxyl group to form an anion, which then donates an electron to the free radical. d-nb.info

Stepwise Electron Transfer Proton Transfer (SET-PT): This mechanism involves the transfer of an electron from the antioxidant to the free radical, followed by the transfer of a proton.

The efficiency of a compound as a free radical scavenger is highly dependent on its chemical structure, including the number and position of hydroxyl and methoxy (B1213986) groups. researchgate.net Methoxy groups can increase the electron-donating capacity of the aromatic ring, potentially enhancing antioxidant activity. researchgate.netrsc.org

Apoptosis, or programmed cell death, is an essential physiological process for removing damaged or unwanted cells. nih.gov Many anti-cancer agents function by inducing apoptosis in tumor cells. nih.gov There are two main pathways for the induction of apoptosis: the extrinsic (death receptor-mediated) and the intrinsic (mitochondria-mediated) pathways. nih.govmdpi.com

Extrinsic Pathway: This pathway is activated by the binding of extracellular death ligands (e.g., FasL) to death receptors on the cell surface. This leads to the formation of a death-inducing signaling complex (DISC) and the subsequent activation of initiator caspases, such as caspase-8. mdpi.comnih.gov

Intrinsic Pathway: The intrinsic pathway is triggered by intracellular stress signals, such as DNA damage or oxidative stress. mdpi.com It is regulated by the Bcl-2 family of proteins. mdpi.com Pro-apoptotic signals cause the release of cytochrome c from the mitochondria into the cytoplasm. Cytochrome c then binds with Apaf-1 to form the apoptosome, which activates the initiator caspase-9. nih.gov

Both pathways converge on the activation of executioner caspases, such as caspase-3, which cleave various cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis. nih.gov Analogs like demethoxycurcumin and 5-methoxy-2-(2-methoxynaphthalen-1-yl)-4H-chromen-4-one have been shown to induce apoptosis through both the intrinsic and extrinsic pathways, often involving the modulation of Bcl-2 family proteins and the activation of caspases 8 and 9. semanticscholar.orgnih.gov

Influence on Cell Proliferation and Cell Cycle Progression

The chroman scaffold, a core component of this compound, is a recurring motif in a variety of natural and synthetic compounds exhibiting significant effects on cell proliferation and the regulation of the cell cycle. Research into analogs and structurally related compounds has revealed potent anti-proliferative activities across different cancer cell lines, often mediated by the induction of cell cycle arrest.

For instance, studies on 3-benzylidene chroman-4-one analogs, which share the chroman core, have demonstrated anti-proliferative efficacy in MCF-7 breast cancer cells. tandfonline.com These compounds were found to increase the population of cells in the sub-G0/G1 phase of the cell cycle, an event often indicative of apoptosis. tandfonline.com Similarly, 5-methoxyflavanone, a compound with high structural similarity to this compound, has been shown to inhibit the growth and clonogenicity of HCT116 human colon cancer cells. nih.gov The mechanism for this activity was linked to the induction of DNA damage responses and a subsequent arrest of the cell cycle at the G2/M phase. nih.gov

Further investigations into other flavonoids have reinforced these findings. Flavanone (B1672756) and its hydroxylated analog, 2'-OH flavanone, were found to inhibit the growth of several cancer cell lines, including A549 (human lung cancer). medchemexpress.com Interestingly, the substitution pattern influenced the specific phase of cell cycle arrest; flavanone treatment resulted in a G1 arrest, whereas 2'-OH flavanone led to an accumulation of cells in the G2/M phase. medchemexpress.com This suggests that even minor structural modifications can significantly alter the precise molecular mechanism of action. Other related structures, such as certain hydroxylated biphenyl (B1667301) compounds, have also been shown to induce cell cycle arrest at the G2/M transition in malignant melanoma cells. mdpi.com

These collective findings on structurally related compounds strongly suggest that this compound and its derivatives are likely to influence cell proliferation by interfering with the cell cycle. The specific phase of arrest (G1 or G2/M) and the potency of the effect may be modulated by the substitution patterns on both the chroman ring system and the 2-phenyl group.

Table 1: Effects of Chroman Analogs on Cell Cycle Progression

CompoundCell LineObserved EffectReference
5-MethoxyflavanoneHCT116 (Colon Cancer)Growth inhibition; G2/M phase arrest nih.gov
3-Benzylidene chroman-4-one analogsMCF-7 (Breast Cancer)Anti-proliferative; Increased sub-G0/G1 population tandfonline.com
FlavanoneA549 (Lung Cancer)Growth inhibition; G1 phase arrest medchemexpress.com
2'-OH FlavanoneA549 (Lung Cancer)Growth inhibition; G2/M phase accumulation medchemexpress.com
Hydroxylated Biphenyls (Analogs)Malignant Melanoma CellsAnti-proliferative; G2/M transition arrest mdpi.com

Structure-Activity Relationship (SAR) Investigations of Methoxy-Substituted Chromans

Impact of Methoxy Group Position and Substitution Pattern on Molecular Interactions

The biological activity of chroman derivatives is profoundly influenced by the position and substitution pattern of methoxy groups on the aromatic rings. sdu.dk The electronic effects of the methoxy group—a strong electron-donating group—can alter the electron density distribution across the molecule, thereby affecting its interaction with biological targets. nih.gov

The position of the methoxy group (ortho, meta, or para) on a phenyl ring attached to a core structure can significantly alter molecular properties. nih.gov Computational studies on chalcone (B49325) derivatives, which also feature phenyl rings, revealed that a para-methoxy substitution resulted in a much stronger nonlinear optical response compared to ortho or meta substitutions. nih.govresearchgate.net This is attributed to the more effective extension of the π-electron delocalization, an effect that can also influence molecular interactions in a biological context. The interplay between steric and electronic factors emerging from the methoxy group can significantly impact frontier orbital energy distribution, which is crucial for molecular reactivity and binding. rsc.org Research on copper complexes with methoxyphenyl-substituted ligands further confirmed that changing the position of the methoxy group on the aromatic ring alters the antimicrobial and cytotoxic activity of the resulting compounds. mdpi.com

Table 2: Influence of Methoxy Group Position on Activity of Chroman-Related Scaffolds

ScaffoldMethoxy PositionImpact on Activity/PropertyReference
Chromone (B188151)7-positionGreatly impacted anti-inflammatory activity nih.gov
Chroman-4-one6-positionDecreased SIRT2 inhibitory activity acs.org
Chromanyl acrylatesRelative positions on phenyl ringPlayed a critical role in anti-inflammatory activity sdu.dk
Chalcone derivativespara-position on phenyl ringSignificantly enhanced nonlinear optical properties vs. ortho/meta nih.govresearchgate.net
Methoxyphenyl β-Diketone Copper ComplexesPosition on aromatic ringAffected antimicrobial and cytotoxic activity mdpi.com

Role of Hydroxyl Moieties and Hydrogen Bonding in SAR

Hydrogen bonds are highly directional, short-range interactions that are fundamental in determining the structure of biological macromolecules and mediating molecular recognition events, such as ligand-receptor binding. mdpi.comnih.gov The presence of hydroxyl (-OH) groups in chroman analogs is a key structural feature for SAR, as they can act as both hydrogen bond donors and acceptors.

The substitution of a methoxy group with a hydroxyl group can dramatically alter a molecule's biological activity by introducing the potential for hydrogen bonding. In the crystal structures of flavonoids, for example, extensive networks of intra- and intermolecular hydrogen bonds are frequently observed, which provide insight into specific ligand-receptor interactions. researchgate.net The strength and geometry of these hydrogen bonds are critical. Studies have shown that the presence of multiple hydrogen-bonding groups, and their specific identities (e.g., serine vs. threonine), are crucial for defining a binding site for small molecules. nih.gov

Theoretical calculations have shown that the strength of an intermolecular hydrogen bond can change significantly when a molecule transitions from its ground state to an excited state, which can influence its conformational and electronic properties upon binding to a target. semanticscholar.org The relative strength of different types of hydrogen bonds follows a general trend, with O-H···O interactions being particularly strong and favorable. nih.gov In a study of 6-hydroxy-7-methoxychroman derivatives, the presence of the hydroxyl group was a key consideration in the SAR analysis. nih.gov Although in that specific assay, the hydroxyl-containing compounds were inactive, it underscores the principle that the inclusion or exclusion of a hydrogen-bonding moiety is a critical variable in drug design. The ability to form specific hydrogen bonds often dictates the binding affinity and selectivity of a compound for its biological target.

Influence of Stereochemistry on Biological Properties

Stereochemistry, the three-dimensional arrangement of atoms within a molecule, is a critical factor that governs the biological activity of chiral compounds. longdom.org The this compound molecule contains a chiral center at the C2 position of the chroman ring, meaning it can exist as a pair of non-superimposable mirror images called enantiomers (the R- and S-isomers).

Biological systems, such as enzymes and receptors, are themselves chiral. Consequently, the interaction between a small chiral molecule and a biological target is often stereospecific. One enantiomer may exhibit high affinity and the desired biological effect, while the other may be significantly less active or even produce off-target effects. ijpsjournal.com This differential activity arises because only one enantiomer can achieve the optimal three-point attachment or geometric fit within the chiral binding site of the target protein.

The profound impact of stereochemistry on biological function is a well-established principle in medicinal chemistry. nih.gov For many classes of drugs, stereochemistry is the primary driver for pharmacological potency and pharmacokinetic properties like distribution and metabolism. ijpsjournal.comnih.gov For instance, the stereochemistry of tropane (B1204802) derivatives has been shown to be crucial for their binding affinity and selectivity for different neuronal transporters. nih.gov Similarly, studies on chiral natural products often reveal that only the naturally occurring isomer displays significant biological activity, suggesting that uptake by cellular transport systems and interaction with target enzymes are highly stereoselective processes. nih.gov

Therefore, the biological properties of this compound are expected to be highly dependent on its stereochemistry. The R- and S-enantiomers will likely exhibit different potencies and potentially different biological activities. A comprehensive understanding of its SAR would necessitate the separation of the racemic mixture and the independent biological evaluation of each pure enantiomer.

Compound Reference Table

Future Research Directions and Translational Perspectives for 5 Methoxy 2 Phenylchroman Chemistry

Rational Design and Synthesis of Novel Analogs based on Scaffold Optimization

The rational design and synthesis of new molecules based on the 5-methoxy-2-phenylchroman framework is a critical next step in the exploration of its chemical and biological space. This endeavor will be guided by the principles of scaffold optimization, a strategy that involves modifying the core structure to enhance desired properties while minimizing off-target effects.

A primary approach in this area is scaffold hopping , which seeks to identify isofunctional molecular structures with distinct molecular backbones. rsc.orgrsc.orgnih.gov This technique can be employed to address potential metabolic liabilities of the aromatic rings in this compound, such as oxidative metabolism. rsc.org By replacing one or more of the aromatic systems with bioisosteric rings, it may be possible to improve metabolic stability and pharmacokinetic profiles. rsc.orgnih.gov For instance, substituting the phenyl ring with various heterocyclic systems could lead to analogs with altered electronic properties and interaction profiles with biological targets.

The synthesis of a diverse library of analogs will be crucial for establishing robust structure-activity relationships (SAR) . Systematic modifications to the this compound scaffold will be undertaken. These modifications will include:

Alterations to the methoxy (B1213986) group: Exploring the impact of different alkoxy groups or other electron-donating/withdrawing substituents at the 5-position.

Substitution on the phenyl ring: Introducing a variety of substituents at different positions of the 2-phenyl ring to probe for key interactions with target proteins.

Modifications to the chroman core: Introducing substituents on the chroman ring itself or altering the core structure, for example, by synthesizing the corresponding thiochromen-4-ones. nih.gov

The synthesis of these novel analogs will be followed by comprehensive biological evaluation to assess their activity and identify promising lead compounds for further development. nih.govmdpi.com

Advanced Mechanistic Elucidation Studies using Integrated Approaches

A deep understanding of the mechanism of action of this compound and its analogs is fundamental for their translation into clinical candidates. Future research will focus on employing integrated approaches that combine experimental and computational techniques to elucidate these mechanisms at a molecular level.

Spectroscopic techniques will play a pivotal role in characterizing the interactions of these compounds with their biological targets. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography, and mass spectrometry can provide detailed structural information about compound-protein complexes. nih.gov For instance, a combined spectroscopic and computational study on an iron-catalyzed aminofunctionalization of olefins demonstrated the power of this integrated approach in elucidating complex reaction mechanisms, a strategy that can be adapted to study the biological interactions of this compound derivatives. nih.gov

Computational modeling will be used in synergy with experimental data to build and refine mechanistic hypotheses. Molecular dynamics (MD) simulations can provide insights into the dynamic behavior of the compound-target complexes, revealing key interactions and conformational changes that are essential for biological activity. By integrating experimental and computational data, a more complete picture of the mechanism of action can be constructed, guiding the design of more potent and selective analogs.

Computational Drug Design and Virtual Screening Methodologies

Computational drug design and virtual screening are indispensable tools in modern drug discovery, offering a time- and cost-effective means to identify and optimize lead compounds. These methodologies will be central to the future exploration of the this compound scaffold.

Virtual screening will be employed to screen large chemical databases for compounds that are structurally similar to this compound or that are predicted to bind to its biological target. nih.gov Both ligand-based and structure-based virtual screening approaches will be utilized. nih.gov Ligand-based methods, such as pharmacophore modeling, will be used to identify molecules that share the key chemical features of active this compound analogs. Structure-based virtual screening, which relies on the three-dimensional structure of the target protein, will involve docking studies to predict the binding modes and affinities of potential ligands. u-strasbg.frnih.gov

Quantitative Structure-Activity Relationship (QSAR) modeling will be used to develop mathematical models that correlate the structural features of this compound analogs with their biological activities. These models can then be used to predict the activity of virtual compounds and to guide the design of new analogs with improved potency. The development of robust QSAR models will be crucial for prioritizing the synthesis of the most promising compounds.

Through the iterative application of these computational methodologies, coupled with experimental validation, the discovery of novel and potent drug candidates based on the this compound scaffold can be significantly accelerated.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-Methoxy-2-phenylchroman, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves cyclization of substituted chalcones or acid-catalyzed condensation of phenolic precursors. Optimization requires systematic variation of catalysts (e.g., BF₃·Et₂O), reaction temperatures (80–120°C), and solvent systems (e.g., ethanol or DMF). Analytical validation via HPLC or GC-MS ensures purity (>95%) and yield maximization .

Q. How should researchers characterize the structural properties of this compound?

  • Methodological Answer : Use X-ray crystallography (as in ) to resolve the chroman ring conformation and methoxy-phenyl orientation. Complement with NMR (¹H/¹³C) to confirm substituent positions and IR spectroscopy to identify functional groups (e.g., C-O-C stretching at ~1250 cm⁻¹). Computational methods like DFT can validate experimental data .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Methodological Answer : Follow OSHA and NIOSH guidelines: use NIOSH/MSHA-approved respirators for aerosolized particles, nitrile gloves for skin protection, and chemical-resistant lab coats. Conduct all reactions in fume hoods with secondary containment, and implement spill kits for emergency response .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

  • Methodological Answer : Perform meta-analysis of existing studies to identify variability sources (e.g., cell line specificity, assay protocols). Use orthogonal assays (e.g., SPR for binding affinity vs. cellular viability assays) to validate interactions with targets like Bcl-2 or HIF1α. Dose-response studies should clarify concentration-dependent effects .

Q. What computational strategies predict this compound’s interactions with biological targets?

  • Methodological Answer : Employ molecular docking (AutoDock Vina) to screen against targets such as HSP90α or androgen receptors. Molecular dynamics simulations (AMBER/GROMACS) assess binding stability. Pharmacophore modeling identifies critical functional groups (e.g., methoxy moiety) for activity. Validate predictions with in vitro binding assays .

Q. How to design dose-response studies for evaluating pharmacological effects?

  • Methodological Answer : Use a log-scale concentration range (1 nM–100 µM) to capture EC₅₀/IC₅₀ values. Include positive controls (e.g., known inhibitors of caspase-3) and negative controls (vehicle-only). For in vivo studies, apply allometric scaling from preclinical models while monitoring ADMET parameters (e.g., bioavailability, hepatic clearance) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.